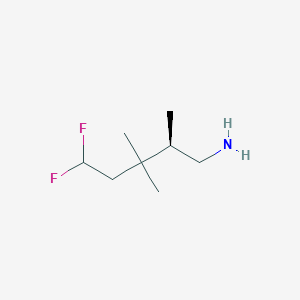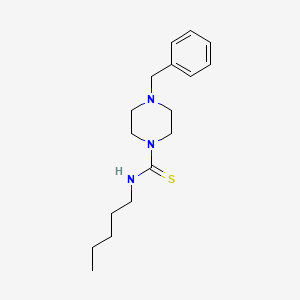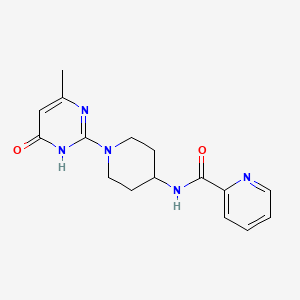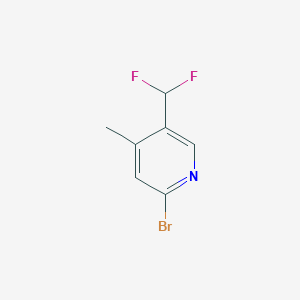
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine, also known as DFMTA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. DFMTA is a chiral amine that can be synthesized through a simple and efficient method.
Mécanisme D'action
The mechanism of action of (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine is not fully understood. However, it has been reported that (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine can inhibit the growth of cancer cells by inducing apoptosis. (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has been shown to have both biochemical and physiological effects. In vitro studies have shown that (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine can inhibit the growth of cancer cells. In vivo studies have shown that (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine can reduce tumor growth in mice. (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has also been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has several advantages for lab experiments. It is relatively easy to synthesize and has high enantiomeric excess and chemical yield. (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine is also stable under normal lab conditions. However, (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has some limitations. It is a toxic compound and should be handled with care. (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine is also expensive compared to other chiral amines.
Orientations Futures
There are several future directions for research on (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine. One direction is to study the mechanism of action of (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine in more detail. Another direction is to study the potential of (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine as a drug candidate for various types of cancer. (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine could also be studied for its potential as a chiral auxiliary in asymmetric synthesis. Additionally, (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine could be studied for its potential as a ligand in asymmetric catalysis.
Méthodes De Synthèse
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine can be synthesized through a one-pot reaction using readily available starting materials. The synthesis involves the reaction of 2,3,3-trimethylpent-1-ene with hydrogen fluoride in the presence of a chiral amine catalyst. The resulting product is then treated with lithium aluminum hydride to obtain (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine. This method has been reported to yield high enantiomeric excess and high chemical yield.
Applications De Recherche Scientifique
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has been reported to have potential applications in various fields of research. In the field of organic chemistry, (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has been used as a chiral auxiliary in asymmetric synthesis. (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has also been used as a ligand in asymmetric catalysis. In the field of medicinal chemistry, (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has been studied for its potential as a drug candidate. (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has been shown to have anticancer activity and has been studied as a potential treatment for various types of cancer.
Propriétés
IUPAC Name |
(2R)-5,5-difluoro-2,3,3-trimethylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17F2N/c1-6(5-11)8(2,3)4-7(9)10/h6-7H,4-5,11H2,1-3H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMFLVQUYGAEIU-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C)(C)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C(C)(C)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2986471.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2986474.png)

![4-(dimethylamino)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2986476.png)

![2-(1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2986479.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)acetamide](/img/structure/B2986487.png)

![3-amino-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2986489.png)

![3-((5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2986491.png)